1-Boc-azetidine-3-carboxylic acid
Overview
Description
1-Boc-azetidine-3-carboxylic acid, also known as 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid, is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. This compound is widely used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity. The presence of the tert-butoxycarbonyl (Boc) protecting group enhances its stability and makes it a valuable intermediate in the synthesis of various bioactive molecules .
Scientific Research Applications
1-Boc-azetidine-3-carboxylic acid has numerous applications in scientific research:
Mechanism of Action
Target of Action
1-Boc-azetidine-3-carboxylic acid is primarily used in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) . The primary targets of this compound are therefore the specific proteins that the ADCs or PROTACs are designed to interact with. The exact target would depend on the specific ADC or PROTAC that the compound is used to create .
Mode of Action
As a non-cleavable linker in the synthesis of ADCs, this compound connects the antibody to the cytotoxic drug . The ADC then binds to the target antigen on the cell surface, gets internalized, and releases the cytotoxic drug within the cell . As a PROTAC linker, it connects a ligand for an E3 ubiquitin ligase with a ligand for the target protein, leading to the degradation of the target protein .
Biochemical Pathways
The biochemical pathways affected by this compound would depend on the specific ADC or PROTAC it is used to synthesize. ADCs generally work by inducing cell death through mechanisms like DNA damage or inhibition of cell division . PROTACs, on the other hand, exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Result of Action
The molecular and cellular effects of this compound are determined by the ADC or PROTAC it helps to form. In the case of ADCs, the result is typically the death of the target cell . For PROTACs, the result is the degradation of the target protein, which can have various downstream effects depending on the function of the protein .
Action Environment
The action, efficacy, and stability of this compound are influenced by various environmental factors. These can include the presence of the target antigen (for ADCs) or target protein and E3 ligase (for PROTACs), the pH and enzymatic conditions within cells, and the presence of competing substrates or inhibitors .
Safety and Hazards
Future Directions
Azetidines, including 1-Boc-azetidine-3-carboxylic acid, are one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . Recent advances in the chemistry and reactivity of azetidines have been reported, and future research will likely continue to explore the synthesis, reactivity, and application of azetidines .
Biochemical Analysis
Biochemical Properties
1-Boc-azetidine-3-carboxylic acid is used as a non-cleavable linker in the synthesis of ADCs and as an alkyl chain-based linker in the synthesis of PROTACs
Cellular Effects
As a component of ADCs and PROTACs, it may influence cell function indirectly through these larger molecules .
Molecular Mechanism
As a component of ADCs and PROTACs, it may exert its effects at the molecular level indirectly through these larger molecules .
Preparation Methods
The synthesis of 1-Boc-azetidine-3-carboxylic acid typically involves the protection of azetidine-3-carboxylic acid with a tert-butoxycarbonyl group. One common method includes the reaction of azetidine-3-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity. These methods often include continuous flow processes and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
1-Boc-azetidine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc-protected azetidine ring is retained, and other functional groups are introduced at the carboxylic acid position.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding carboxylates or reduced to alcohols under appropriate conditions.
Ring-Opening Reactions: Due to the ring strain in the azetidine ring, it can undergo ring-opening reactions, especially under acidic or basic conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
1-Boc-azetidine-3-carboxylic acid is unique due to its combination of the azetidine ring and the Boc protecting group. Similar compounds include:
Azetidine-3-carboxylic acid: Lacks the Boc group, making it less stable and more reactive.
1-Boc-azetidine-2-carboxylic acid: Differing in the position of the carboxylic acid group, which can influence its reactivity and applications.
Aziridine derivatives: These three-membered ring compounds are more strained and reactive compared to azetidines, making them suitable for different types of chemical transformations.
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4/c1-9(2,3)14-8(13)10-4-6(5-10)7(11)12/h6H,4-5H2,1-3H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCADHSLPNSTDMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50373175 | |
Record name | 1-Boc-azetidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50373175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142253-55-2 | |
Record name | 1-Boc-Azetidine-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=142253-55-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Boc-azetidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50373175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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